1-Pentadecene, 2,6,10,14-tetramethyl-
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6,10,14-tetramethylpentadec-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h17-19H,1,7-15H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTRDTWDTOZSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452323 | |
| Record name | 2,6,10,14-tetramethylpentadecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-82-1, 60976-73-0 | |
| Record name | Pristene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentadecene, 2,6,10,14-tetramethyl- (VAN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060976730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,10,14-tetramethylpentadecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Naturally Occurring Alkenes and Alkanes
Alkenes and alkanes are widespread in nature, fulfilling a multitude of functions. In plants, long-chain alkanes are major constituents of the epicuticular wax that coats leaves, providing a crucial barrier against water loss and external stressors. Alkenes, with their reactive double bonds, are involved in a broader array of biological activities. For instance, many plants release volatile alkenes as part of their defense mechanisms or to attract pollinators.
In the marine environment, algae are significant producers of a variety of hydrocarbons. Highly branched isoprenoid (HBI) alkenes, for example, are biosynthesized by certain species of diatoms. researchgate.net These compounds have become important biomarkers for paleoceanographers, as their presence and structure in sediment cores can be used to reconstruct past sea ice extent and other environmental conditions. The corresponding saturated alkanes, such as pristane (B154290) and phytane (B1196419), are also prominent geochemical markers, often derived from the phytyl side chain of chlorophyll. researchgate.net The study of these naturally occurring hydrocarbons provides a window into the intricate biochemical pathways of organisms and the long-term cycling of organic carbon in the Earth's systems.
Academic Significance and Research Trajectories of 1 Pentadecene, 2,6,10,14 Tetramethyl
IUPAC Nomenclature and Common Aliases (e.g., "Zamene")
The compound with the systematic name 1-Pentadecene, 2,6,10,14-tetramethyl- is a branched, unsaturated hydrocarbon. According to the International Union of Pure and Applied Chemistry (IUPAC), its formal name is 2,6,10,14-tetramethylpentadec-1-ene . nih.gov This name precisely describes its molecular structure: a fifteen-carbon chain (pentadec-) with a double bond at the first carbon position (-1-ene) and four methyl group substituents at positions 2, 6, 10, and 14. nih.gov
Historically, this compound and its isomers have been identified in various natural sources, leading to the use of common names and aliases. It is sometimes referred to as norphytene . nih.gov Another significant alias is Zamene . However, research has clarified that the trivial name "zamene" should more accurately refer to the entire mixture of C19 monoolefins that share the pristane carbon skeleton (2,6,10,14-tetramethylpentadecane). nih.gov Within this natural mixture, 2,6,10,14-tetramethylpentadec-1-ene is often a minor component compared to its other isomers. nih.gov
The saturated parent alkane of this compound is pristane (2,6,10,14-tetramethylpentadecane), a well-documented isoprenoid hydrocarbon. nist.govnih.gov
| Identifier | Value |
|---|---|
| IUPAC Name | 2,6,10,14-tetramethylpentadec-1-ene nih.gov |
| Molecular Formula | C₁₉H₃₈ nih.gov |
| CAS Registry Number | 2140-82-1 nih.gov |
| Molecular Weight | 266.5 g/mol nih.gov |
| Common Aliases | Zamene, Norphytene nih.gov |
| Parent Alkane | Pristane (2,6,10,14-tetramethylpentadecane) nist.govnih.gov |
Stereochemical Aspects of Branched Alkene Architectures
The stereochemistry of alkenes is determined by the spatial arrangement of substituents around the carbon-carbon double bond. libretexts.org The most common system for designating this is the E/Z notation, which assigns priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules. fiveable.mepressbooks.pub
However, in the case of 2,6,10,14-tetramethylpentadec-1-ene, the double bond is located at the end of the chain, making it a terminal alkene. libretexts.org The first carbon (C-1) of the double bond is bonded to two identical hydrogen atoms. For E/Z or cis/trans isomerism to exist, each carbon of the double bond must be bonded to two different groups. youtube.com Since the C-1 carbon has two identical substituents (hydrogen), the double bond in this molecule is not stereogenic, and therefore it cannot be assigned an E or Z configuration. libretexts.orgyoutube.com
Structural Relationships within the Isoprenoid Family
1-Pentadecene, 2,6,10,14-tetramethyl- belongs to the vast and diverse family of natural products known as isoprenoids or terpenoids. numberanalytics.com The fundamental building block of all isoprenoids is the five-carbon isoprene (B109036) unit. slideshare.net These compounds are classified based on the number of these C5 units they contain. numberanalytics.com
This compound, with its 19-carbon atom skeleton, is structurally derived from the isoprenoid pathway. Its carbon backbone is identical to that of pristane (2,6,10,14-tetramethylpentadecane), a C19 isoprenoid alkane. nih.govnih.gov Pristane is classified as a norterpene, specifically a norditerpene. It is derived from phytane (B1196419), a C20 diterpene hydrocarbon, through the loss of a terminal methyl group. nih.gov
The biosynthesis of isoprenoids proceeds from simple five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govcreative-proteomics.com These units are sequentially condensed to form larger prenyl diphosphates, such as the C10 geranyl pyrophosphate (GPP), C15 farnesyl pyrophosphate (FPP), and C20 geranylgeranyl pyrophosphate (GGPP). creative-proteomics.com The C20 skeleton of phytane originates from GGPP, and therefore, 1-Pentadecene, 2,6,10,14-tetramethyl- is a distant product of this biosynthetic pathway. It has been isolated from natural sources such as the liver oils of various marine animals and zooplankton. nih.gov
| Class | Isoprene Units | Carbon Atoms | Example Precursor |
|---|---|---|---|
| Monoterpenes | 2 | C₁₀ | Geranyl pyrophosphate (GPP) creative-proteomics.com |
| Sesquiterpenes | 3 | C₁₅ | Farnesyl pyrophosphate (FPP) creative-proteomics.com |
| Diterpenes | 4 | C₂₀ | Geranylgeranyl pyrophosphate (GGPP) creative-proteomics.com |
| Triterpenes | 6 | C₃₀ | Squalene (from 2x FPP) slideshare.net |
| Tetraterpenes | 8 | C₄₀ | Phytoene (from 2x GGPP) |
Table of Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| 1-Pentadecene, 2,6,10,14-tetramethyl- | C₁₉H₃₈ |
| 2,6,10,14-tetramethylpentadec-1-ene | C₁₉H₃₈ |
| Zamene | Mixture of C₁₉H₃₈ isomers |
| Norphytene | C₁₉H₃₈ |
| Pristane (2,6,10,14-tetramethylpentadecane) | C₁₉H₄₀ |
| Phytane | C₂₀H₄₂ |
| Isoprene | C₅H₈ |
| Isopentenyl diphosphate (IPP) | C₅H₁₂O₇P₂ |
| Dimethylallyl diphosphate (DMAPP) | C₅H₁₂O₇P₂ |
| Geranyl pyrophosphate (GPP) | C₁₀H₂₀O₇P₂ |
| Farnesyl pyrophosphate (FPP) | C₁₅H₂₈O₇P₂ |
| Geranylgeranyl pyrophosphate (GGPP) | C₂₀H₃₆O₇P₂ |
| Squalene | C₃₀H₅₀ |
| Phytoene | C₄₀H₆₄ |
Natural Occurrence and Environmental Distribution of 1 Pentadecene, 2,6,10,14 Tetramethyl
Biogenic Sources and Phytochemical Investigations
The origins of 1-pentadecene, 2,6,10,14-tetramethyl- are deeply rooted in the biosphere, with primary production linked to photosynthetic organisms and subsequent modifications by microbial activity.
Phytochemical analyses have identified 1-pentadecene, 2,6,10,14-tetramethyl- and its derivatives in various plant and algal species. In the realm of terrestrial plants, the essential oil of Phlomis olivieri, a plant endemic to Iran, has been shown to contain heptadecane, 2,6,10,14-tetramethyl-, a closely related saturated analogue. dergipark.org.trscispace.comresearchgate.netresearchgate.net One study identified this compound as a minor constituent, representing 0.836% of the total essential oil composition. dergipark.org.tr
In the marine environment, this compound has been detected in several species of red algae. A study on the chemical constituents of Jania rubens, Corallina mediterranea, and Pterocladia capillacea identified 2-pentadecanone, 6,10,14-trimethyl-, a ketone derivative, in their extracts. researchgate.netscilit.com Specifically, in Jania rubens, this compound was found, highlighting the role of red seaweeds as a source of this and related isoprenoid compounds. researchgate.netresearchgate.netnih.govnih.gov
Table 1: Identification of 1-Pentadecene, 2,6,10,14-tetramethyl- and Related Compounds in Plant and Algal Species
| Species | Compound Identified | Concentration/Relative Abundance | Reference |
|---|---|---|---|
| Phlomis olivieri | Heptadecane, 2,6,10,14-tetramethyl- | 0.836% | dergipark.org.tr |
| Jania rubens | 2-Pentadecanone, 6,10,14-trimethyl- | Present | researchgate.netresearchgate.net |
| Corallina mediterranea | 2-Pentadecanone, 6,10,14-trimethyl- | Present | researchgate.netscilit.com |
| Pterocladia capillacea | 2-Pentadecanone, 6,10,14-trimethyl- | Present | researchgate.netscilit.com |
Microorganisms play a crucial role in the biogeochemical cycling of hydrocarbons, including the degradation and potential transformation of prist-1-ene and its saturated counterpart, pristane (B154290). While direct microbial biosynthesis of 1-pentadecene, 2,6,10,14-tetramethyl- is not extensively documented, the microbial metabolism of pristane provides strong indirect evidence of microbial influence on its environmental fate.
Studies have shown that certain bacteria can utilize pristane as a sole source of carbon and energy. A coryneform soil isolate has been demonstrated to metabolize pristane. nih.gov More specifically, research on anaerobic biodegradation has identified that bacteria, particularly Pseudomonas stutzeri, are capable of degrading pristane and the related isoprenoid, phytane (B1196419), under nitrate-reducing conditions. researchgate.net This microbial activity is a key process in the alteration of hydrocarbon profiles in anoxic sediments and oilfields. The widespread ability of microorganisms to degrade pristane suggests their significant contribution to the transformation and turnover of this compound in various environments. nih.govresearchgate.net
Abiotic Environmental Reservoirs and Geochemical Contexts
Beyond its presence in living organisms, 1-pentadecene, 2,6,10,14-tetramethyl- is a well-established biomarker in geological records, providing valuable information for petroleum geochemistry.
The principal occurrence of 1-pentadecene, 2,6,10,14-tetramethyl- in a geological context is as a primary product of the pyrolysis of kerogen. nih.govresearchgate.net Kerogen, the insoluble organic matter in sedimentary rocks, can be thermally broken down to release a variety of hydrocarbons. Prist-1-ene is often the main isoprenoid hydrocarbon found in the pyrolysates of immature kerogens. researchgate.netgeologyscience.ru
Its origin is generally attributed to the phytyl side chain of chlorophyll, a pigment abundant in photosynthetic organisms. nih.gov Another significant precursor is believed to be tocopherols (B72186) (Vitamin E), which can also be bound within the kerogen structure. geologyscience.ru During diagenesis (the physical and chemical changes occurring during the conversion of sediment to sedimentary rock), these biological molecules are incorporated into the kerogen. Upon heating, either naturally during burial or artificially in the laboratory, the kerogen breaks down, releasing prist-1-ene. researchgate.netgeologyscience.ruigiltd.com This makes prist-1-ene a crucial biomarker for identifying the contribution of algal and plant organic matter to source rocks for petroleum. nih.govresearchgate.net The ratio of pristane (the saturated form) to phytane is a widely used geochemical parameter to infer the redox conditions of the paleoenvironment. researchgate.netresearchgate.netacs.orgusgs.gov
The presence of 1-pentadecene, 2,6,10,14-tetramethyl- and its derivatives in environmental matrices like water and soil is primarily linked to the weathering and erosion of sedimentary rocks and the release of petroleum hydrocarbons. While direct measurements of prist-1-ene in water and soil are not commonly reported in general environmental surveys, its saturated form, pristane, is a known environmental contaminant associated with petroleum spills. The detection of pristane in environmental samples can, therefore, indirectly indicate the potential presence of its precursor, prist-1-ene, in the source material. nih.govindexcopernicus.comresearchgate.net
The study of hydrocarbon profiles in anoxic sediments has shown the alteration of isoprenoids through microbial activity, suggesting the presence and transformation of these compounds in such environments. researchgate.net The analysis of biomarkers in sediments and sedimentary rocks is a key tool in assessing the depositional environment and thermal history of these formations. nih.gov
Presence in Food-Related Systems and Biological Matrices
Isoprenoid hydrocarbons, including derivatives of 1-pentadecene, 2,6,10,14-tetramethyl-, have been identified as volatile components in some food products, particularly seafood.
A study on the volatile components of dried scallops, including the species Chlamys farreri and Patinopecten yessoensis, identified a wide range of compounds, including various alkanes and other hydrocarbons. acs.orgnih.govacs.org While 1-pentadecene, 2,6,10,14-tetramethyl- was not explicitly named, the presence of a complex mixture of volatile hydrocarbons in these organisms suggests the possibility of its occurrence or the presence of related compounds. The study highlighted that C. farreri contained higher levels of alkanes compared to P. yessoensis. acs.orgnih.gov The occurrence of pristane has been reported in humans and animals, with ingestion of foods like herring leading to its absorption. nih.gov This indicates that isoprenoid hydrocarbons from marine food chains can be transferred to higher trophic levels.
Formation Pathways and Genesis of 1 Pentadecene, 2,6,10,14 Tetramethyl
Thermal Degradation and Pyrolysis Processes
High temperatures can induce the breakdown of complex organic matter, leading to the formation of smaller, more volatile compounds like 1-pentadecene, 2,6,10,14-tetramethyl-. This process, known as pyrolysis, is a key pathway for its generation from various precursors.
Formation as a Product of Precursor Compounds (e.g., Vitamin E Acetate)
The pyrolysis of Vitamin E acetate (B1210297) has been identified as a source of 1-pentadecene, 2,6,10,14-tetramethyl-. A study on the pyrolysis of Vitamin E acetate demonstrated that it can lead to the formation of prist-1-ene, a synonym for the target compound. researchgate.net This conversion is part of a series of complex reactions that occur at elevated temperatures, breaking down the larger Vitamin E molecule. The process involves the cleavage of chemical bonds within the Vitamin E acetate structure, resulting in the release of the C19 isoprenoid alkene.
The pyrolysis of other organic molecules, such as flavor ingredients and additives used in vaping products, has also been shown to generate a variety of alkenes, highlighting the general nature of this formation pathway for unsaturated hydrocarbons. researchgate.net
Generation from Pyrolysis of Organic Matter (e.g., Gilsonite)
Biosynthetic Routes and Metabolic Origin
In biological systems, 1-pentadecene, 2,6,10,14-tetramethyl- arises from the transformation of isoprenoid precursors, which are common components of many organisms.
Derivation from Isoprenoid Precursors (e.g., Phytol (B49457), Phytane)
The primary biosynthetic precursor to 1-pentadecene, 2,6,10,14-tetramethyl- is believed to be phytol, a diterpene alcohol that is a component of chlorophyll. wikipedia.orgtaylorandfrancis.com In various biological and environmental settings, phytol can be converted to the saturated C19 isoprenoid alkane, pristane (B154290) (2,6,10,14-tetramethylpentadecane). wikipedia.orgtaylorandfrancis.com Pristane, in turn, can be a substrate for microbial metabolism.
The structural relationship between these compounds is fundamental to understanding the origin of 1-pentadecene, 2,6,10,14-tetramethyl- in the environment.
Enzymatic and Microbial Transformation Pathways in Natural Systems
Certain microorganisms possess the enzymatic machinery to introduce a double bond into saturated alkanes. For instance, some bacteria can metabolize pristane through an initial oxidation step. taylorandfrancis.com Research has shown that a species of Rhodococcus can transform pristane into 1-pristene, which is 1-pentadecene, 2,6,10,14-tetramethyl-. This biotransformation is an example of a specific enzymatic pathway that leads to the formation of this particular alkene.
Geochemical Formation Mechanisms in Sedimentary Environments
Over geological timescales, organic matter deposited in sediments undergoes a series of chemical transformations known as diagenesis. These processes can lead to the formation of a variety of hydrocarbons, including isoprenoids.
The diagenesis of phytol under different redox conditions is a key factor in the formation of pristane and its unsaturated counterpart. wikipedia.org In oxic (oxygen-rich) sedimentary environments, the oxidative degradation of phytol can proceed through a phytenic acid intermediate, which can then be decarboxylated to form pristene (1-pentadecene, 2,6,10,14-tetramethyl-). wikipedia.org This pristene can subsequently be reduced to pristane. wikipedia.org Therefore, 1-pentadecene, 2,6,10,14-tetramethyl- is considered a key intermediate in the geochemical formation of pristane under certain conditions.
The ratio of pristane to another related isoprenoid, phytane (B1196419), is often used as a proxy to infer the redox conditions of the depositional environment of ancient sediments and petroleum source rocks. wikipedia.orgtaylorandfrancis.com
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Approaches for Structural Elucidation
While GC-MS is excellent for identification based on fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy provides a more detailed map of the molecule's atomic structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. It works by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a magnetic field. For a complex, branched isoprenoid like 1-Pentadecene, 2,6,10,14-tetramethyl-, ¹H and ¹³C NMR provide complementary information that, when combined, can fully elucidate its structure.
¹H NMR provides information on the number of different types of protons, their electronic environment, and which protons are adjacent to one another.
¹³C NMR reveals the number of different types of carbon atoms in the molecule, including those in methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, as well as the double-bonded carbons of the terminal alkene.
Although specific spectral data for 1-Pentadecene, 2,6,10,14-tetramethyl- is not widely published, chemical databases provide predicted NMR data for it and experimental data for structurally similar compounds. guidechem.comguidechem.com The wealth of spectral data from NMR studies on tobacco and related natural products has been instrumental in identifying numerous complex components. researchgate.net
Table 2: Information Derived from NMR Spectroscopy for 1-Pentadecene, 2,6,10,14-tetramethyl-
| NMR Type | Information Provided | Expected Structural Features |
|---|---|---|
| ¹H NMR | Chemical shift, integration (proton count), and splitting patterns (connectivity). | Signals for terminal vinyl protons (=CH₂), protons on methyl groups (CH₃), and protons on the long methylene chain (-CH₂-). |
| ¹³C NMR | Number and type of unique carbon atoms (chemical shift). | Distinct signals for carbons in the terminal alkene, the quaternary carbon at the branch point, and the various methyl, methylene, and methine carbons along the chain. |
Specialized Extraction and Sample Preparation Methods (e.g., Accelerated Solvent Extraction)
The effective analysis of 1-Pentadecene, 2,6,10,14-tetramethyl- from solid or semi-solid samples, such as environmental matrices or consumer products, begins with efficient extraction. Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is a highly effective and automated technique for this purpose. wikipedia.org
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-Pentadecene, 2,6,10,14-tetramethyl- |
| Vitamin E acetate (B1210297) |
| Acetonitrile |
The Role of Isoprenoid Hydrocarbons in Unlocking Ancient Environments
The acyclic isoprenoid hydrocarbon 1-Pentadecene, 2,6,10,14-tetramethyl-, and its saturated counterpart, pristane (B154290), serve as crucial chemical biomarkers in the field of geochemistry. These molecules, derived from the degradation of naturally occurring organic matter, provide valuable insights into the environmental conditions of the distant past. Their analysis allows scientists to reconstruct ancient climates, understand the biological and geological processes occurring in sediments, and draw comparisons with other established biomarkers to refine our understanding of Earth's history.
Q & A
Q. How is 2,6,10,14-tetramethyl-1-pentadecene structurally characterized in environmental samples?
Structural identification typically involves gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) and trimethylsilyl (TMS) derivatization. Key fragment ions (e.g., m/z 117, 143) and retention indices are compared to authenticated standards. For example, TMS derivatives of autoxidation products (e.g., 2,6,10,14-tetramethyl-7-(3-methylpent-4-enyl)-pentadec-5-en-4-ols) are characterized using low-energy CID-MS/MS and accurate mass measurements to confirm branching patterns .
Q. What analytical methods are used to quantify 2,6,10,14-tetramethyl-1-pentadecene in sediment samples?
Multiple reaction monitoring (MRM) via GC-MS/MS is employed for quantification. Specific transitions (e.g., m/z 117 → 143) derived from EI fragmentation pathways of TMS derivatives are used to enhance selectivity and sensitivity in complex matrices like Arctic sediments. Calibration with deuterated internal standards (e.g., d40-pristane) improves accuracy .
Q. What are the natural sources of 2,6,10,14-tetramethyl-1-pentadecene?
The compound is biosynthesized by diatoms and brown algae (e.g., Padina gymnosphora) and occurs in Arctic/Antarctic sea ice-associated sediments. It may also derive from isomerization of IPSO25 (2,6,10,14-tetramethyl-7-(3-methylpent-4-enyl)-pentadec-6(17)-ene), a common sea ice biomarker .
Q. How stable is 2,6,10,14-tetramethyl-1-pentadecene under oxidative conditions?
Autoxidation studies show the compound forms stable allylic alcohols (e.g., pentadec-5-en-4-ols) under ambient conditions. These products are used as tracers for oxidative degradation in sediments, validated via accelerated aging experiments with O₂ exposure .
Q. What chromatographic parameters optimize separation of branched isomers?
Non-polar capillary columns (e.g., DB-5MS) with slow temperature ramping (2°C/min) resolve isomers. Retention times and co-elution tests with standards (e.g., pristane vs. phytane) are critical for distinguishing structurally similar HBIs .
Advanced Research Questions
Q. How do discrepancies in EI fragmentation data impact compound identification?
Branching complexity can lead to ambiguous fragment ions (e.g., m/z 117 may arise from multiple pathways). Resolution requires complementary techniques: (i) high-resolution MS (HRMS) for exact mass matching, (ii) NMR for stereochemical confirmation, and (iii) synthesis of custom standards for retention time validation .
Q. What experimental designs mitigate matrix interference in sediment analyses?
Sequential clean-up steps are essential: (i) Soxhlet extraction with dichloromethane/methanol, (ii) silica gel chromatography to remove polar contaminants, and (iii) urea adduction to isolate branched alkanes. Spike/recovery tests with deuterated analogs (e.g., d40-pristane) validate method robustness .
Q. Why does 2,6,10,14-tetramethyl-1-pentadecene exhibit differential occurrence in algal species?
In Brassica napus cultivars, its presence correlates with specific fatty acid elongation pathways. Absence in some genotypes (e.g., Sultan) may reflect enzymatic deficiencies in methyl branching (e.g., methyltransferase activity) or preferential β-oxidation of precursors .
Q. How do binding interactions affect biodegradation of branched alkanes by microbial consortia?
Molecular docking studies reveal that 2,6,10,14-tetramethyl-1-pentadecene binds to Bacillus subtilis enzymes (e.g., alkane hydroxylase) via hydrophobic interactions with residues like TYR46 and ALA47. Binding free energy (−4.0 kcal/mol) suggests moderate susceptibility to microbial degradation compared to linear alkanes .
Q. What contradictions exist in using this compound as a paleoceanographic proxy?
While stable in anoxic sediments, autoxidation in oxic environments produces variable product ratios (Z/E diastereomers of en-4-ols). Researchers must normalize data to redox conditions (e.g., Fe³⁺/Mn²⁺ ratios) and validate with δ¹³C isotopic signatures to resolve depositional vs. post-depositional effects .
Notes
- Stereochemical descriptors (Z/E) must be explicitly stated for oxidation products.
- Methodological rigor is prioritized to address reproducibility challenges in branched alkane research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
